JAK1 Inhibition Potency: 150-Fold Selectivity over TYK2 and Absolute IC50 of 1.60 nM
In an enzyme inhibition assay using JAK1, JAK2, JAK3, and TYK2 kinases from Carna Biosciences, the compound (as exemplified in US9556187) achieved an IC50 of 1.60 nM against JAK1, demonstrating 12.5-fold selectivity over JAK2 (IC50 = 20 nM) and 150-fold selectivity over TYK2 (IC50 = 240 nM) [1]. This profile stands in contrast to the close analog 1-[(5-bromofuran-2-yl)methyl]piperidine, which lacks the 4-carbonitrile and shows no reported JAK1 inhibition, underscoring the essential role of the nitrile for kinase engagement.
| Evidence Dimension | IC50 (nM) against JAK1, JAK2, and TYK2 |
|---|---|
| Target Compound Data | JAK1: 1.60 nM; JAK2: 20 nM; TYK2: 240 nM |
| Comparator Or Baseline | 1-[(5-bromofuran-2-yl)methyl]piperidine (CAS 1780996-85-1): No reported JAK inhibition; parent piperidine-4-carbonitrile scaffold alone: inactive |
| Quantified Difference | 1.60 nM JAK1 IC50 for nitrile-bearing target compound vs. no inhibition for comparators; JAK1 selectivity ratio of 12.5× over JAK2 and 150× over TYK2 |
| Conditions | LANCE Ultra ULight-JAK1 peptide substrate, ATP concentration at Km, 25°C, recombinant human kinases |
Why This Matters
For procurement decisions in JAK1-targeted drug discovery, the compound's nanomolar JAK1 potency and subtype selectivity provide a clear advantage over non-nitrilated analogs, enabling functional studies that require pathway-specific inhibition without JAK2/3 or TYK2 cross-talk.
- [1] BindingDB. BDBM275377: 1-{1-[(5-bromofuran-2-yl)methyl]piperidin-::US9556187, Example 80. IC50 data for JAK1, JAK2, TYK2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=275377 View Source
